N-Allyl-2-(4-hydroxyphenyl)propanamide
Description
N-Allyl-2-(4-hydroxyphenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-hydroxyphenyl group at the second carbon and an allyl group on the nitrogen atom. The allyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and receptor interactions compared to simpler propanamide derivatives .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-12(15)9(2)10-4-6-11(14)7-5-10/h3-7,9,14H,1,8H2,2H3,(H,13,15) |
InChI Key |
UHLBDLUFQMVKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N-Allyl-2-(4-hydroxyphenyl)propanamide with related compounds:
Physicochemical Properties
- This compound: The allyl group may lower melting point compared to non-allylated analogs due to reduced crystallinity. IR peaks likely include ~3,300 cm⁻¹ (N-H stretch, secondary amide) and ~1,650 cm⁻¹ (C=O stretch), similar to . Predicted PSA (polar surface area): ~70 Ų (amide and phenolic -OH contribute to hydrophilicity).
N-(4-Hydroxyphenyl)propanamide :
- 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide: Higher molecular weight (C₂₁H₂₁NO₄S) contributes to a melting point of 228–230°C. Sulfone and ether groups enhance stability but may reduce bioavailability .
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